N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-N'-(4-methoxyphenyl)urea
Description
Key properties include:
- Molecular Formula: C₁₇H₁₃N₄O₄S
- Molecular Weight: 393.38 g/mol
- The thiadiazole ring enhances metabolic stability and π-π stacking interactions .
Properties
IUPAC Name |
1-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4S/c1-23-12-5-3-11(4-6-12)18-16(22)19-17-21-20-15(26-17)10-2-7-13-14(8-10)25-9-24-13/h2-8H,9H2,1H3,(H2,18,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDYGVNBMPGSQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Glycogen synthase kinase-3 beta (GSK-3β) . GSK-3β is a serine/threonine protein kinase that plays a key role in numerous cellular processes, including cell signaling, growth metabolism, and apoptosis.
Mode of Action
It is likely that the compound binds to the active site of the kinase, thereby inhibiting its activity.
Biochemical Pathways
The inhibition of GSK-3β can affect several biochemical pathways. GSK-3β is involved in the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation. Therefore, the inhibition of GSK-3β can potentially impact these cellular processes.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of processes in which GSK-3β is involved. Potential effects could include altered cell signaling, changes in cell growth and metabolism, and induction of apoptosis.
Biological Activity
N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-N'-(4-methoxyphenyl)urea is a compound that integrates a thiadiazole moiety with a benzodioxole and a methoxyphenyl group. This unique structure suggests potential biological activities that are of interest in pharmaceutical research. This article reviews the biological activity of this compound based on recent studies, focusing on its antitumor, antibacterial, and antifungal properties.
- Molecular Formula : CHNOS
- Molecular Weight : 300.34 g/mol
- CAS Number : Not specifically listed but related compounds have been cataloged under various identifiers.
Antitumor Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant antitumor properties. For instance, compounds containing thiadiazole rings have shown broad-spectrum antitumor activity against various cancer cell lines.
Case Study: Antitumor Evaluation
A study evaluated the cytotoxic effects of several thiadiazole derivatives against multiple cancer cell lines including:
- Mia PaCa-2 (pancreatic cancer)
- RKO (colorectal cancer)
- LoVo (colon cancer)
Results indicated that certain derivatives exhibited GI values ranging from 15 μM to 30 μM, suggesting effective inhibition of tumor cell growth. The structure-activity relationship (SAR) analysis pointed to the importance of the benzodioxole substituent in enhancing antitumor activity .
| Compound | Cell Line | GI (μM) |
|---|---|---|
| A | Mia PaCa-2 | 25.1 |
| B | RKO | 21.5 |
| C | LoVo | 28.7 |
Antibacterial Activity
Thiadiazole derivatives have also been reported to possess antibacterial properties. The mechanism often involves the inhibition of bacterial DNA gyrase and topoisomerase IV.
Case Study: Antibacterial Testing
In a recent study, several thiadiazole derivatives were tested against common bacterial strains:
- Staphylococcus aureus
- Escherichia coli
The minimum inhibitory concentration (MIC) values for selected compounds indicated potent antibacterial activity:
| Compound | Bacteria | MIC (μg/mL) |
|---|---|---|
| D | Staphylococcus aureus | 0.03 |
| E | Escherichia coli | 0.06 |
These findings suggest that this compound may exhibit similar antibacterial properties due to its structural features .
Antifungal Activity
The antifungal potential of thiadiazole derivatives has also been explored. In vitro studies have shown effectiveness against fungi such as Candida albicans.
Case Study: Antifungal Evaluation
A series of thiadiazole compounds were screened for antifungal activity using the disk diffusion method against Candida albicans and other fungal strains:
| Compound | Fungi | Zone of Inhibition (mm) |
|---|---|---|
| F | Candida albicans | 15 |
| G | Aspergillus niger | 12 |
These results indicate promising antifungal activity that warrants further investigation into the mechanisms involved .
Comparison with Similar Compounds
Substituent Variations on the Thiadiazole Ring
Compounds with modifications to the thiadiazole substituents exhibit distinct physicochemical and biological properties:
Key Observations :
- Electron-Donating vs.
Urea Group Modifications
The 4-methoxyphenylurea moiety is a recurring pharmacophore in bioactive compounds:
Key Observations :
- Hydrogen Bonding : The 4-methoxyphenyl group in the target compound may enhance hydrogen-bonding interactions compared to nitro () or methylated () derivatives.
- Bioactivity : Chlorbromuron’s herbicidal activity highlights how urea modifications direct functional outcomes.
Discussion
- Structural Determinants of Activity : The target compound’s benzodioxole group may confer improved metabolic stability compared to alkylthio derivatives (e.g., compounds 5e–5m in ).
- Therapeutic Potential: While direct data is unavailable, the prevalence of 4-methoxyphenylurea in anticonvulsant () and antimicrobial () compounds suggests possible dual functionality.
- Synthesis Considerations : Schemes in (e.g., aryl-substituted thiadiazole synthesis) could guide the target compound’s scalable production.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
